molecular formula C18H26N2O2 B1280634 Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate CAS No. 400828-91-3

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Cat. No.: B1280634
CAS No.: 400828-91-3
M. Wt: 302.4 g/mol
InChI Key: OMLPYERPOKFBHW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H26N2O2 It is characterized by the presence of an indoline moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, one derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is identified as an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Role in Cancer Therapy

Several derivatives of this compound have been investigated for their potential in cancer therapy. These compounds are often used in the development of tyrosine kinase inhibitors and other antitumor drugs, addressing the issue of resistance in cancer treatment. The research emphasizes the need for continual development and optimization of anti-tumor inhibitors (Zhang et al., 2018).

Development of Antidepressants and Analgesics

Compounds derived from this compound have applications in the development of drugs for depression and cerebral ischemia treatment. For instance, specific derivatives are being explored for their potential as analgesics (Zhang et al., 2018).

Molecular Structure and Crystallography

Research into the molecular structure of this compound derivatives enhances the understanding of their properties and potential applications. For example, X-ray studies have been conducted to explore the molecular packing and hydrogen bonding in these compounds, which is crucial for their biological activity (Didierjean et al., 2004).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate typically involves the reaction of indoline with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce

Properties

IUPAC Name

tert-butyl 4-(2,3-dihydroindol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-7,15H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLPYERPOKFBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466296
Record name TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400828-91-3
Record name TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-tert-Butoxycarbonylpiperidin-4-one (2.50 g), indoline (1.50 g) and acetic acid (0.73 mL) were dissolved in 1,2-dichloroethane (75 mL), and sodium triacetoxyborohydride (5.32 g) was added thereto. The mixture was stirred at room temperature for 12 hr. The reaction mixture was added to iced water and the mixture was extracted with chloroform. The extract was dried and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography to give 1-tert-butoxycarbonyl-4-(1-indolinyl)piperidine (2.82 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of indoline 1 (2.0 g, 16.78 mmol), tert-butyl 4-oxopiperidine-1-carboxylate (3.68 g, 18.46 mmol) in dry 1,2-dichloroethane (30 mL) was treated with acetic acid (2.4 mL, 42.00 mmol) followed by NaBH(OAc)3 (5.34 g, 25.2 mmol) at 0° C. The resulting mixture was brought to room temperature and stirred for 3 h. The reaction was basified with 1 N NaOH solution (50 mL) and product was extracted into ethyl acetate (2×50 mL). The combined ethyl acetate layer was washed with brine (25 mL) and dried (Na2SO4). The solvent was evaporated and crude was purified by column chromatography (ethyl acetate:hexanes, 1:4) to obtain compound 2 (5.0 g, 99%) as a syrup. 1H NMR (CDCl3) δ 7.05 (t, 2H, J=7.8 Hz), 6.62 (t, 1H, J=7.2 Hz), 6.43 (d, 11, J=7.5 Hz), 4.25-4.20 (m, 2H), 3.55-3.46 (m, 2H), 3.35 (t, 2H, J=8.4 Hz), 2.95 (t, 2H, J=8.4 Hz), 2.77 (t, 2H, J=12.3 Hz), 1.81-1.77 (m, 2H), 1.63-1.51 (m, 2H), 1.47 (s, 9H); ESI-MS (m/z, %) 303 (MH+, 5), 247 (100).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
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Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
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Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
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Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
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Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

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